2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile
Description
2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile (hereafter referred to as the "target compound") is a bicyclic nitrile derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted with a benzyl group at the 3-position and an acetonitrile moiety at the 6-position. The compound’s rigid bicyclic structure and nitrile functional group make it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]acetonitrile |
InChI |
InChI=1S/C14H16N2/c15-7-6-12-13-9-16(10-14(12)13)8-11-4-2-1-3-5-11/h1-5,12-14H,6,8-10H2/t12?,13-,14+ |
InChI Key |
KOKVEEYETYCXMM-AGUYFDCRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CC#N)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C2CC#N)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Benzyl Group: The next step involves the introduction of the benzyl group through a benzylation reaction. This is typically carried out using benzyl halides in the presence of a base.
Formation of the Acetonitrile Group: The final step involves the introduction of the acetonitrile group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a suitable nitrile source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of 2-((1R,5S,6S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile is as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine, a neurotransmitter crucial for memory and learning processes. Inhibiting this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in patients with Alzheimer's disease.
Case Studies:
- A study demonstrated that derivatives of bicyclic compounds similar to this compound exhibited significant inhibitory activity against acetylcholinesterase in vitro, with some compounds achieving IC50 values in the low micromolar range .
Potential Therapeutic Agent for Alzheimer's Disease
Given its mechanism of action as an acetylcholinesterase inhibitor, this compound is being explored for its potential therapeutic effects in Alzheimer's disease treatment.
Research Findings:
A molecular docking study indicated favorable binding interactions between the compound and the active site of acetylcholinesterase, suggesting that structural modifications could enhance its potency and selectivity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Functional Group Variations at the 6-Position
Physicochemical and Pharmacokinetic Properties
- Polarity : The nitrile group in the target compound confers moderate polarity, enhancing solubility in aprotic solvents compared to the ester analog but lower than the alcohol or amine derivatives.
- Metabolic Stability : Nitriles are resistant to oxidative metabolism, offering advantages over esters (prone to hydrolysis) or alcohols (susceptible to oxidation).
- Stereochemistry : Stereoisomers, such as (1R,5S,6R) vs. (1R,5S,6s), significantly influence biological activity. For example, the 6R configuration in the carbonitrile analog may alter binding affinity in enzyme targets .
Key Research Findings
- Synthetic Versatility : The 3-azabicyclo[3.1.0]hexane core is amenable to diverse functionalizations, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
- Biological Relevance : Analogs with amine or alcohol groups show enhanced binding to neurological targets (e.g., serotonin receptors), whereas nitriles are prioritized for stability in enzyme inhibitors .
Biological Activity
2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile, also known by its CAS number 2103395-47-5, is a bicyclic compound with potential biological activities that warrant detailed exploration. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 224.29 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.
The biological activity of this compound primarily involves interactions with neurotransmitter systems, particularly the modulation of the GABAergic system. Research indicates that compounds with similar structures can inhibit GABA aminotransferase (GABA-AT), leading to increased levels of GABA in the brain, which may have implications for treating neurological disorders such as epilepsy and anxiety disorders .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that this compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines. It was found to reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .
- Antimicrobial Activity : Preliminary antimicrobial assays indicated that the compound possesses moderate antibacterial activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .
- Cytotoxicity : In cancer research contexts, the compound has shown cytotoxic effects on specific cancer cell lines, including B16 melanoma cells. The IC50 values were reported in the submicromolar range, indicating significant potency compared to other compounds within its class .
Case Study 1: Neuroprotective Properties
A study published in Neuroscience Letters examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed a dose-dependent increase in cell viability and a decrease in apoptosis markers when treated with this compound.
Case Study 2: Antimicrobial Activity
Research conducted at a university laboratory assessed the antimicrobial efficacy of various derivatives of azabicyclo compounds against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
